

Andrographidine C: Application Notes and Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: Andrographidine C

Cat. No.: B172237

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Introduction

Andrographidine C is a flavonoid isolated from the medicinal plant *Andrographis paniculata*. This document provides detailed application notes and protocols for cell-based assays to investigate the potential therapeutic effects of **Andrographidine C**. The protocols are based on established methodologies for similar compounds, particularly andrographolide, another major bioactive component of *Andrographis paniculata*. These assays can be adapted to explore the anti-inflammatory, anticancer, and antiviral properties of **Andrographidine C**.

Data Presentation

The following tables summarize the reported biological activities of **Andrographidine C** and related compounds from *Andrographis paniculata*.

Table 1: Anti-inflammatory and Anticancer Activity of Compounds from *Andrographis paniculata*

Compound	Assay	Cell Line	Endpoint	IC50 Value	Reference
Andrographidine C	iNOS Inhibition	RAW 264.7	Nitric Oxide (NO) Production	Not specified, but showed dose-dependent inhibition	[1]
Andrographolide	Nitric Oxide (NO) Production	RAW 264.7	Inhibition of NO release	Not specified	[2]
Andrographolide	PGE2 Production	RAW 264.7	Inhibition of PGE2 release	8.8 μ M	[3][4]
Andrographolide	IL-6 Release	THP-1	Inhibition of IL-6 release	12.2 μ M	[4]
Andrographolide	TNF- α Release	THP-1	Inhibition of TNF- α release	Not specified	[2]
Andrographolide	Cell Viability (Anticancer)	KB (Oral Cancer)	Cytotoxicity	106.2 μ g/mL	[5]
Andrographolide	Cell Viability (Anticancer)	MCF-7 (Breast Cancer)	Cytotoxicity (48h)	32.90 μ M	[6]
Andrographolide	Cell Viability (Anticancer)	MDA-MB-231 (Breast Cancer)	Cytotoxicity (48h)	37.56 μ M	[6]
Andrographidine E	COX-2 Inhibition	Not applicable (Enzymatic)	Enzyme Inhibition	19 μ M	[7]

Table 2: Antiviral Activity of **Andrographidine C**

Compound	Assay	Cell Line	Endpoint	Observation	Reference
Andrographidine C	ACE2 Activity	BEAS-2B, NIH-3T3	Inhibition of ACE2	Dose-dependent inhibition of ACE2 activity. No significant cytotoxicity observed.	[8]

Experimental Protocols

Anti-inflammatory Assays

Principle: This assay measures the ability of **Andrographidine C** to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

- Cell Culture:
 - Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Cell Seeding:
 - Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Compound Treatment:
 - Prepare stock solutions of **Andrographidine C** in DMSO.

- Pre-treat the cells with various concentrations of **Andrographidine C** (e.g., 1, 5, 10, 25, 50 μ M) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
- Stimulation:
 - Stimulate the cells with 1 μ g/mL of LPS for 24 hours. Include an unstimulated control group.
- Griess Assay:
 - After incubation, collect 100 μ L of the cell culture supernatant from each well.
 - Add 100 μ L of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
 - Incubate at room temperature for 10 minutes in the dark.
- Data Analysis:
 - Measure the absorbance at 540 nm using a microplate reader.
 - Calculate the concentration of nitrite using a sodium nitrite standard curve.
 - Determine the percentage of inhibition of NO production by **Andrographidine C** compared to the LPS-stimulated control.

Principle: This protocol quantifies the inhibitory effect of **Andrographidine C** on the secretion of the pro-inflammatory cytokines TNF- α and IL-6 from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

- Cell Culture and Treatment:
 - Follow steps 1-4 from the Nitric Oxide Production Assay protocol.
- Supernatant Collection:
 - After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

- Carefully collect the cell culture supernatant.
- ELISA:
 - Perform the ELISA for TNF- α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Generate a standard curve for each cytokine.
 - Calculate the concentration of TNF- α and IL-6 in the supernatants.
 - Determine the percentage of inhibition of cytokine secretion by **Andrographidine C**.

Anticancer Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

- Cell Culture:
 - Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in the appropriate medium and conditions.
- Cell Seeding:
 - Seed the cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and allow them to attach overnight.
- Compound Treatment:

- Treat the cells with a range of concentrations of **Andrographidine C** for 24, 48, and 72 hours. Include a vehicle control.
- MTT Reagent Addition:
 - After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization:
 - Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC₅₀ value (the concentration of **Andrographidine C** that inhibits cell growth by 50%).

Antiviral Assay

Principle: This assay measures the direct inhibitory effect of **Andrographidine C** on the enzymatic activity of Angiotensin-Converting Enzyme 2 (ACE2), the cellular receptor for SARS-CoV-2. The assay uses a fluorogenic substrate that is cleaved by ACE2 to produce a fluorescent signal.

Protocol:

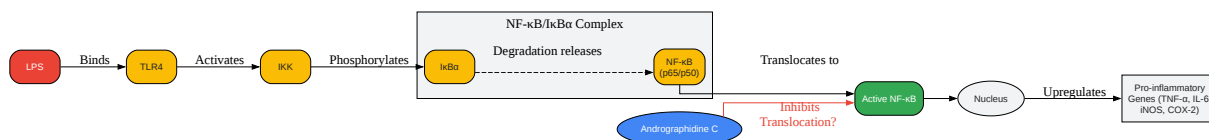
- Reagents:
 - Recombinant human ACE2 protein.
 - Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH).
 - Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 μ M ZnCl₂).

- **Andrographidine C.**
- Positive control inhibitor (e.g., MLN-4760).
- Assay Procedure:
 - In a 96-well black plate, add 50 μ L of assay buffer.
 - Add 10 μ L of various concentrations of **Andrographidine C** or controls.
 - Add 20 μ L of recombinant human ACE2 (final concentration \sim 10 ng/mL).
 - Incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 20 μ L of the fluorogenic ACE2 substrate (final concentration \sim 10 μ M).
- Data Measurement:
 - Measure the fluorescence intensity (e.g., Excitation/Emission = 320/420 nm) every minute for 30-60 minutes using a fluorescence plate reader.
- Data Analysis:
 - Calculate the reaction velocity (rate of fluorescence increase) for each concentration.
 - Determine the percentage of ACE2 inhibition.
 - Calculate the IC₅₀ value for **Andrographidine C**.

Signaling Pathway and Experimental Workflow

Diagrams

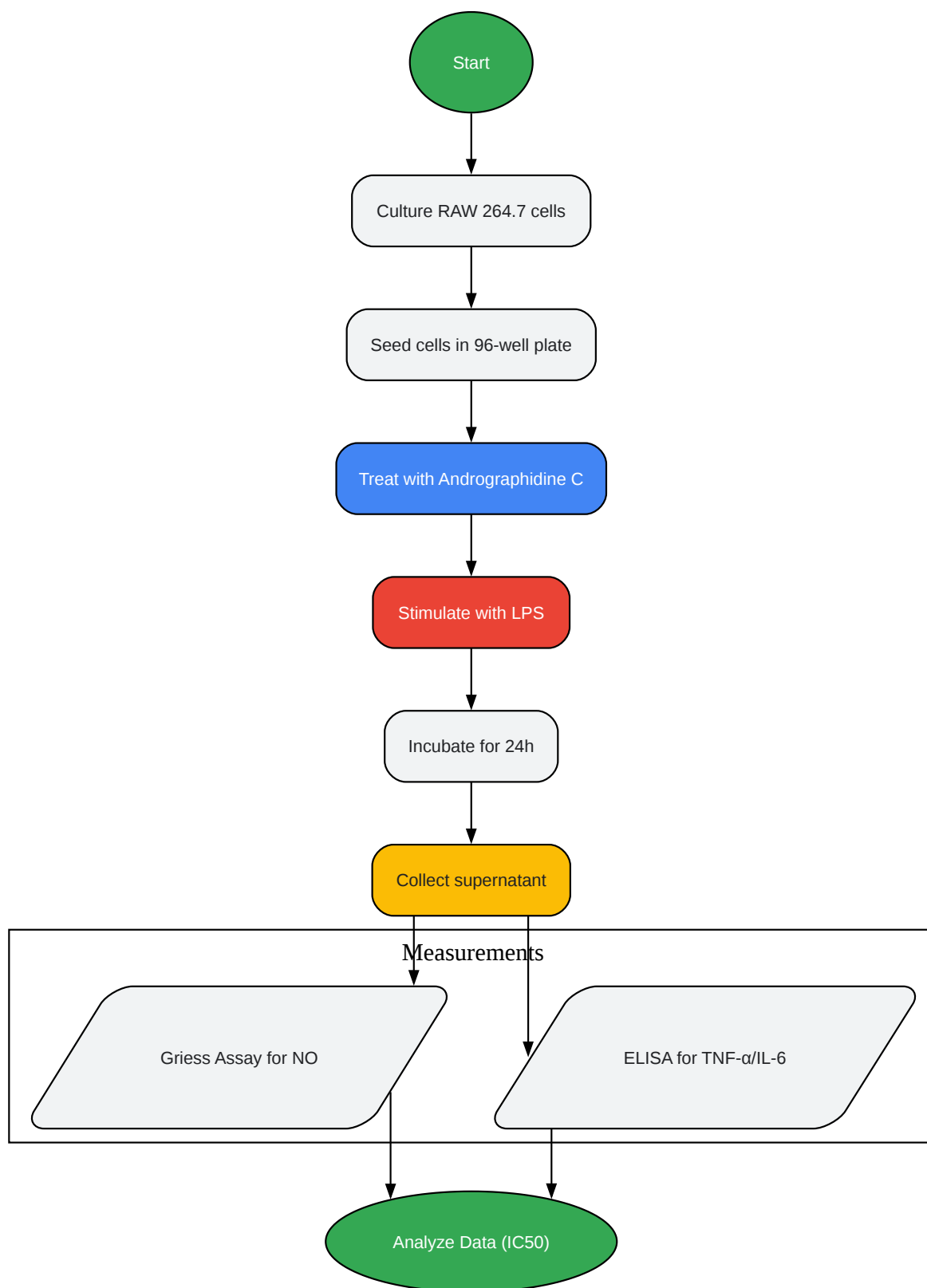
NF- κ B Signaling Pathway Inhibition



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Caption: Proposed inhibition of the NF-κB signaling pathway by **Andrographidine C**.

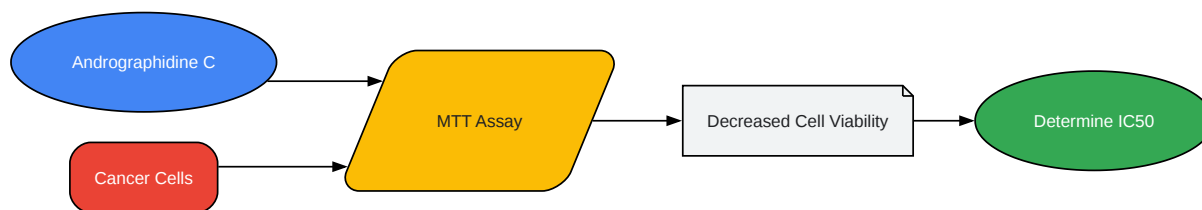
Experimental Workflow for Anti-inflammatory Activity Screening



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Caption: Workflow for screening the anti-inflammatory activity of **Andrographidine C**.

Logical Relationship for Anticancer Activity Assessment



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Caption: Logical flow for assessing the anticancer activity of **Andrographidine C**.

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- To cite this document: BenchChem. [Andrographidine C: Application Notes and Protocols for Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172237#andrographidine-c-cell-based-assay-protocols]

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